REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>O.Cl>[ClH:1].[Cl:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2,3.4.5,8.9|
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Name
|
|
Quantity
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10.1 mL
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Type
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reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)C
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Name
|
|
Quantity
|
64 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
|
Cl
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Name
|
|
Quantity
|
8.26 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
56 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53.6 g
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Type
|
reactant
|
Smiles
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O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
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Type
|
CUSTOM
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Details
|
stirred with a mechanical stirrer
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture was stirred at −5° C. for 20 minutes
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Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10° C
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Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature of −5 to −10° C
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Type
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STIRRING
|
Details
|
The resulting pinkish-brown mixture was stirred at −5 to −10° C. for 2 hours
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Duration
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2 h
|
Type
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FILTRATION
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Details
|
filtered cold through a pre-chilled fritted glass funnel
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Type
|
WASH
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Details
|
The collected solids were washed with cold 1% ethanol in ether (100 mL)
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Type
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CUSTOM
|
Details
|
dried for 30 minutes
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Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=CC(=C1)C)NN
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.76 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |